Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated
Overview
Description
29:71 mole ratio of styrene: rubber
Polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene, also known as SEBS polymer, is used as a thermoplastic elastomer. It has good thermal and chemical stability with tunable mechanical properties.
Styrene-butadiene copolymer is a polymer.
Mechanism of Action
Target of Action
Plioflex is an emulsion polymerized styrene-butadiene copolymer . Its primary targets are various materials where it is used as a binding and enhancing agent. These include tire compounds, conveyor belt covers, molded mechanical goods, light-colored articles, footwear, and gaskets .
Mode of Action
The mode of action of Plioflex involves its interaction with these materials. As a copolymer, it forms a strong and durable bond with the material, enhancing its properties. It is typically used in applications requiring non-staining and non-discoloring properties and enhanced building tack .
Result of Action
The result of Plioflex’s action is the enhancement of the properties of the materials it is applied to. This includes increased durability, resistance to staining and discoloration, and improved tack or stickiness .
Action Environment
The action of Plioflex can be influenced by environmental factors. For example, it should be stored in its original packaging in a dry atmosphere away from heat and ultraviolet light . These conditions help maintain the efficacy and stability of Plioflex.
Biochemical Analysis
Biochemical Properties
Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated, plays a significant role in biochemical reactions due to its unique structure and properties. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions can vary, ranging from enzyme inhibition to activation, depending on the specific conditions and concentrations involved .
Cellular Effects
The effects of this compound, on cells and cellular processes are diverse and complex. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound, involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can result in significant changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, can change over time. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound, can vary significantly with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death. These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications .
Metabolic Pathways
This compound, is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and metabolite levels, resulting in changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound, is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound, plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. These localization patterns can influence the compound’s effects on cellular function and metabolism .
Properties
IUPAC Name |
buta-1,3-diene;styrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C4H6/c1-2-8-6-4-3-5-7-8;1-3-4-2/h2-7H,1H2;3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAZNLWOLGHBHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C.C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68910-30-5, 9003-55-8, 66070-58-4, 68584-03-2, 68439-17-8, 709030-21-7, 68909-39-7, 106107-54-4, 79357-66-7, 709030-54-6, 709030-56-8, 694491-73-1, 110771-86-3, 106974-54-3 | |
Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, hydroxy-terminated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68910-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butadiene-styrene copolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=9003-55-8 | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66070-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, chlorinated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68584-03-2 | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, sulfurized | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, tetrablock | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, sulfonated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68909-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butadiene-styrene block copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106107-54-4 | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, carboxy-terminated | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=79357-66-7 | |
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Record name | Butadiene-styrene diblock copolymer | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, pentablock | |
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Record name | Butadiene-styrene triblock copolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=694491-73-1 | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, block, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110771-86-3 | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106974-54-3 | |
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Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Powder; [Sigma-Aldrich MSDS], Amorphous solid; [IARC] Solid; [Sigma-Aldrich MSDS] | |
Record name | Benzene, ethenyl-, polymer with 1,3-butadiene | |
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Record name | Hydrogenated styrene-butadiene polymer | |
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Record name | Styrene-butadiene copolymers | |
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CAS No. |
9003-55-8, 67762-70-3, 66070-58-4, 68584-03-2, 79357-66-7, 61789-96-6 | |
Record name | Benzene, ethenyl-, polymer with 1,3-butadiene | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, ethoxylated | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, ethoxylated | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, chlorinated | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, carboxy-terminated | |
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Record name | Rubber, butadiene-styrene | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated | |
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Record name | Benzene, ethenyl-, polymer with 1,3-butadiene | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Plioflex and what was its initial application?
A1: Plioflex is a copolymer of vinyl-vinylidene chloride and serves as a rubber substitute []. Goodyear initially introduced Plioflex as a new technical development, highlighting its potential to replace rubber in various applications [].
Q2: How is Plioflex's interaction with room temperature chloroaluminate molten salts investigated?
A2: Researchers studied the extraction of various polymers, including Plioflex, using room temperature chloroaluminate molten salts []. Specifically, l-ethyl-3-methylimidazolium chloride/aluminum chloride mixtures (EMIC/AlCl3) were used due to their advantageous properties like low vapor pressure and ease of handling []. This research aimed to understand how Plioflex interacts with these molten salts, offering insights into its potential applications in areas like polymer processing and recycling.
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